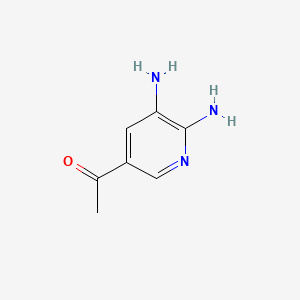

5-Acetyl-2,3-diaminopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Acetyl-2,3-diaminopyridine, also known as Amifampridine, is a drug predominantly used in the treatment of a number of rare muscle diseases . The free base form of the drug has been used to treat congenital myasthenic syndromes and Lambert–Eaton myasthenic syndrome (LEMS) since the 1990s . It is a quaternary ammonium compound that blocks presynaptic potassium channels, subsequently prolonging the action potential and increasing presynaptic calcium concentrations .

Synthesis Analysis

The synthesis of 5-Acetyl-2,3-diaminopyridine involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This yields 1H-imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step .Molecular Structure Analysis

The molecular structure of 5-Acetyl-2,3-diaminopyridine is characterized by an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions of 5-Acetyl-2,3-diaminopyridine involve the reaction of 2,3-diaminopyridine with 5-R-2-hydroxybenzaldehyde (R = F, Cl, Br) with [Fe(III), Ni(II), Co(III), V(IV) and U(VI)] ions . The reaction of 2,3-diaminopyridine with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride 22 with chloroacetonitrile 23, also exists .Physical And Chemical Properties Analysis

5-Acetyl-2,3-diaminopyridine is a pale yellow to pale brown crystalline powder that melts at about 218–220 °C (424–428 °F) under decomposition . It is readily soluble in methanol, ethanol, and hot water, but only slightly in diethyl ether .科学的研究の応用

Neuromuscular Disorders Treatment : 3,4-Diaminopyridine, a compound similar to 5-Acetyl-2,3-diaminopyridine, has been studied for its efficacy in treating Lambert–Eaton Myasthenic Syndrome (LEMS). It enhances acetylcholine release at the neuromuscular synapse, showing potential for neuromuscular transmission improvement (Wirtz et al., 2009).

Pharmaceutical Stability : Research on the stability of 3,4-Diaminopyridine, a relative of 5-Acetyl-2,3-diaminopyridine, has been conducted to determine degradation pathways and chemical structures of degradation products. This has implications for pharmaceutical formulation and shelf-life (Raust et al., 2007).

Chemical Synthesis and Characterization : A study focused on the synthesis and spectral characterization of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, a related compound. This research contributes to the understanding of the chemical behavior and potential applications of these compounds (Opozda et al., 2003).

Antimicrobial Activity : Pyridine derivatives, including those similar to 5-Acetyl-2,3-diaminopyridine, have been synthesized and tested for antimicrobial activities. This demonstrates their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Catalysis in Chemical Reactions : Derivatives of 3,4-diaminopyridine, a relative of 5-Acetyl-2,3-diaminopyridine, have been studied as catalysts for acyl-transfer reactions. This research informs the design of catalysts in organic synthesis (Held et al., 2007).

Insecticidal Properties : Certain pyridine derivatives have been synthesized and evaluated for insecticidal properties against cowpea aphids. This shows the potential of 5-Acetyl-2,3-diaminopyridine and similar compounds in pest control applications (Bakhite et al., 2014).

Ion Channel Blocking : 3,4-Diaminopyridine has been found to be a potent blocker of potassium channels in squid axon membranes, suggesting similar potential for 5-Acetyl-2,3-diaminopyridine in neuroscience and pharmacology (Kirsch & Narahashi, 1978).

Anticancer Potential : The synthesis of novel compounds related to 2,3-diaminopyridine and their evaluation for anticancer activities has been explored, highlighting the potential therapeutic applications of such compounds (Abdel-megeed et al., 2012).

作用機序

The mechanism of action of 5-Acetyl-2,3-diaminopyridine involves blocking presynaptic potassium channels, subsequently prolonging the action potential and increasing presynaptic calcium concentrations . This is particularly useful in the treatment of Lambert–Eaton myasthenic syndrome (LEMS), a rare auto-immune disorder of the neuromuscular junction .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

将来の方向性

Amifampridine phosphate has orphan drug status in the EU for Lambert–Eaton myasthenic syndrome and Catalyst holds both an orphan designation and a breakthrough therapy designation in the US . In May 2019, the U.S. Food and Drug Administration (FDA) approved amifampridine tablets under the trade name Ruzurgi for the treatment of Lambert-Eaton myasthenic syndrome (LEMS) in patients 6 to less than 17 years of age . This is the first FDA approval of a treatment specifically for pediatric patients with LEMS .

特性

IUPAC Name |

1-(5,6-diaminopyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,8H2,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAYZPGADABAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2,3-diaminopyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)